molecular formula C21H20N2O4S2 B2417056 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide CAS No. 941931-52-8

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide

Cat. No.: B2417056
CAS No.: 941931-52-8
M. Wt: 428.52
InChI Key: MMJIVJLDMSHCSB-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide is a synthetic organic compound that belongs to the thiazole family. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiazole ring, an acetyl group, a phenyl ring, and an ethylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as a thioamide and an α-haloketone, the thiazole ring can be formed through cyclization.

    Acetylation: The thiazole derivative can be acetylated using acetic anhydride in the presence of a catalyst like pyridine.

    Substitution Reactions: The phenyl and ethylsulfonyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals or as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
  • N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Uniqueness

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the acetyl and ethylsulfonyl groups might enhance its solubility, stability, or interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-3-29(26,27)17-11-9-15(10-12-17)13-18(25)22-21-23-19(20(28-21)14(2)24)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJIVJLDMSHCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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